Calcobutrol
Overview
Description
Calcobutrol is a macrocyclic polyhydroxylated gadolinium chelate derivative. It is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI). This compound is a component of Gadavist, a gadolinium-based contrast agent indicated for intravenous use in diagnostic MRI to detect and visualize areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system .
Mechanism of Action
Target of Action
Calcobutrol, also known as a macrocyclic polyhydroxylated gadolinium chelate derivative, is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI) . It is a component of Gadavist, a gadolinium-based contrast agent (GBCA) .
Mode of Action
The mode of action of this compound is closely related to its role as a contrast agent in MRI. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2) .
Biochemical Pathways
It is known that this compound plays a crucial role in preventing the release of free gadolinium in the formulations of gadobutrol .
Pharmacokinetics
It is known that gadobutrol, which this compound is a component of, is rapidly distributed in the extracellular space .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a contrast agent in MRI. It enhances the visibility of certain tissues or blood vessels during an MRI scan .
Action Environment
It is known that the formulation of gadobutrol, which includes this compound, is sold as a 1 molar aqueous solution . This suggests that the solution’s concentration and pH could potentially influence this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcobutrol is synthesized starting from the pure gadolinium complex, Gadobutrol. The process involves the removal of gadolinium from the Gadobutrol complex by decomplementation with a solution of oxalic acid dihydrated in water to obtain the ligand (butrol) with high purity. This ligand is then complexed with an aqueous solution of calcium oxalate. Finally, the this compound obtained is crystallized from ethanol .
Industrial Production Methods: The industrial production of this compound involves a highly reproducible and feasible process, characterized by a total yield of 91.2%. The product is stable to storage and can be used for the formulation of Gadovist solutions .
Chemical Reactions Analysis
Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .
Common Reagents and Conditions:
Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.
Conditions: Aqueous solutions, crystallization from ethanol, heating.
Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .
Scientific Research Applications
Calcobutrol is extensively used in the field of medical imaging, particularly in MRI. It serves as a contrast agent to enhance the visibility of internal structures in MRI scans. This compound is crucial in detecting and visualizing areas with disrupted blood-brain barrier and/or abnormal vascularity of the central nervous system. It is also used in the assessment of malignant breast disease and in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia .
Comparison with Similar Compounds
- Gadobutrol
- Gadoteridol
- Gadoterate meglumine
Comparison: Calcobutrol is unique due to its high purity and stability, which makes it an excellent additive in the formulation of Gadovist. Unlike other gadolinium-based contrast agents, this compound has a lower risk of nephrogenic systemic fibrosis (NSF) due to its macrocyclic structure that limits the dechelation of gadolinium .
Properties
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKDXFGQNCFQW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934356 | |
Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151878-23-8 | |
Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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